sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate
Overview
Description
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate is a selective positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4). It has been studied for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and autism . The compound is known for its high selectivity and potency, making it a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate involves the reaction of (3,5-dichlorophenyl)amine with cyclohexanecarboxylic acid under specific conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and carboxylate groups .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases like sodium hydroxide and solvents such as DMSO and phosphate-buffered saline (PBS) .
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications at the amide or carboxylate groups .
Scientific Research Applications
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Neuroscience: It is used to study the modulation of mGluR4 and its effects on neurological disorders such as Parkinson’s disease and autism
Behavioral Studies: The compound has been shown to decrease anxiety and improve social behavior in animal models.
Pharmacology: It serves as a tool to investigate the pharmacological properties of mGluR4 and its potential as a therapeutic target.
Mechanism of Action
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate exerts its effects by binding to the allosteric site of mGluR4, enhancing the receptor’s response to its natural ligand, glutamate . This modulation leads to various downstream effects, including the reduction of neurotransmitter release and modulation of neuronal excitability . The compound’s action involves pathways related to the regulation of synaptic transmission and plasticity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound stands out due to its high selectivity for mGluR4 and its potent modulatory effects. Its water solubility and ability to cross the blood-brain barrier make it particularly valuable for in vivo studies .
Properties
IUPAC Name |
sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3.Na/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20;/h5-7,11-12H,1-4H2,(H,17,18)(H,19,20);/q;+1/p-1/t11-,12+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDOLOCYGVTGDQ-LYCTWNKOSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2NNaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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